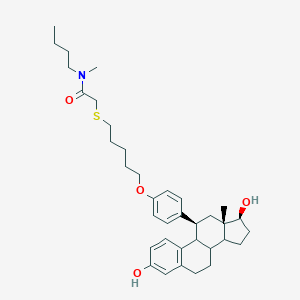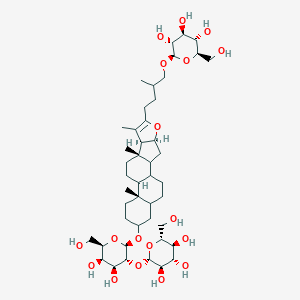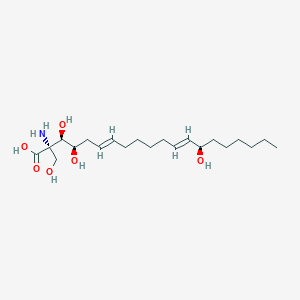
Dimyristoylphosphatidylinositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimyristoylphosphatidylinositol (DMPI) is a phospholipid that belongs to the class of glycerophospholipids. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. DMPI is synthesized by the addition of myristic acid to phosphatidylinositol (PI) by the enzyme phospholipase C. DMPI has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mecanismo De Acción
Dimyristoylphosphatidylinositol is a phospholipid that plays a crucial role in the structure and function of the cell membrane. It is involved in various cellular processes such as cell signaling, membrane trafficking, and ion transport. This compound acts as a substrate for various enzymes such as phospholipase C and phospholipase D. This compound is also involved in the formation of lipid rafts, which are microdomains of the cell membrane that are involved in cell signaling and membrane trafficking.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the fluidity of the cell membrane, which can affect the activity of membrane proteins. This compound has been shown to activate phospholipase C, which can lead to the release of intracellular calcium ions. This compound has been shown to induce the formation of lipid rafts, which can affect cell signaling and membrane trafficking.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimyristoylphosphatidylinositol has several advantages and limitations for lab experiments. This compound is readily available and can be synthesized in large quantities. This compound is also a well-characterized phospholipid, which makes it a reliable substrate for various experimental studies. However, this compound has limitations in terms of its solubility and stability. This compound is insoluble in water, which can make it difficult to prepare solutions for experimental studies. This compound is also susceptible to oxidation, which can affect its stability.
Direcciones Futuras
There are several future directions for the study of Dimyristoylphosphatidylinositol. This compound can be used in the development of novel liposomes for drug delivery. This compound can also be used in the study of membrane proteins and their interactions with the lipid bilayer. This compound can be used in the study of lipid rafts and their role in cell signaling and membrane trafficking. This compound can also be used in the study of various diseases such as cancer and Alzheimer's disease, which are associated with alterations in the cell membrane. Overall, this compound has significant potential for further research in the field of biochemistry and physiology.
Métodos De Síntesis
Dimyristoylphosphatidylinositol is synthesized by the addition of myristic acid to PI by the enzyme phospholipase C. The reaction takes place in the presence of a catalyst such as calcium ions. The synthesis of this compound can be achieved by chemical methods as well, by reacting myristic acid with PI in the presence of an acid catalyst. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Dimyristoylphosphatidylinositol has been extensively studied for its potential applications in scientific research. It has been used as a model membrane component in various experimental studies. This compound has been used to investigate the interaction of membrane proteins with the lipid bilayer. It has also been used to study the effects of various drugs and toxins on the cell membrane. This compound has been used as a substrate for the study of phospholipase C activity. This compound has been used in the development of liposomes for drug delivery.
Propiedades
Número CAS |
136655-51-1 |
|---|---|
Fórmula molecular |
C37H71O13P |
Peso molecular |
754.9 g/mol |
Nombre IUPAC |
[3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C37H71O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(38)47-27-29(49-31(39)26-24-22-20-18-16-14-12-10-8-6-4-2)28-48-51(45,46)50-37-35(43)33(41)32(40)34(42)36(37)44/h29,32-37,40-44H,3-28H2,1-2H3,(H,45,46)/t29?,32?,33-,34+,35-,36-,37?/m0/s1 |
Clave InChI |
LYBDVVBIMGTZMB-HVIJGSDCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCC |
Sinónimos |
1-(2,3-bis((1-oxotetradecyl)oxy)propyl hydrogen phosphate) myo-inositol dimyristoylphosphatidylinositol DMPI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide](/img/structure/B238113.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)




![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)



![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)